2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

LogP pKa methyl substitution

This compound is a selective serotonin receptor subtype profiling phenethylamine scaffold. The meta-methyl substituent provides enhanced hydrophobic packing over the unsubstituted benzyl analog, with a 0.7 kcal/mol binding energy advantage at the 5-HT₂A receptor. With a predicted CNS MPO of 4.8, it is ideal for blood-brain-barrier screening. The secondary amine enables late-stage functionalization, offering efficient SAR expansion without de novo synthesis. Choose this precise isomer to avoid receptor pharmacology discrepancies.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 353773-69-0
Cat. No. B5185347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
CAS353773-69-0
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3
InChIKeyWNAXZTIJDZFQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS 353773-69-0): A ChemBridge Screening Compound


2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS 353773-69-0, ChemBridge ID 5537265) is a secondary phenethylamine featuring a 3,4-dimethoxyphenyl core and an N-(3-methylbenzyl) substituent . Provided as a free base or hydrobromide salt , its molecular formula is C₁₈H₂₃NO₂ (MW 285.38), placing it within a structurally homogeneous class of N-benzyl-2-(3,4-dimethoxyphenyl)ethanamines frequently used in high-throughput screening libraries for central nervous system and GPCR targets. Critical differentiation from its closest positional isomers (2-methylbenzyl, 4-methylbenzyl) and the unsubstituted benzyl analog stems from the electronic and steric influence of the meta-methyl group, which can alter receptor recognition, metabolic stability, and physicochemical properties such as basicity and solubility .

Why Generic Substitution of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine with Close Analogs Is Scientifically Unsound


The para-methyl isomer (CAS 418789-66-9) exhibits an identical calculated LogP (3.76) and identical rotatable bond count , potentially misleading procurement into assuming equivalent pharmacokinetic behavior. However, the meta-methyl group's electron-donating character influences the basicity of the secondary amine (pKa ~9.8 predicted) and its hydrogen-bonding capacity, directly affecting aqueous solubility and membrane permeability relative to the para-isomer . More critically, the N-benzyl substituent is a key pharmacophore for known psychoactive phenethylamines, where the position of the methyl group dictates binding to the 5-HT₂A receptor orthosteric site [1]. The 3-methyl isomer is distinct from the 2-methyl and 4-methyl analogs in steric occupancy of the hydrophobic pocket, as evidenced by structure-activity relationships in NBOMe-class compounds [2]. Thus, substituting one methylbenzyl isomer for another will lead to non-exchangeable receptor pharmacology, confounding structure-activity relationship interpretation.

Quantitative Procurement Evidence: Differentiation of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine from Competing Analogs


Distinctive Meta-Methyl Substitution: Impact on Lipophilicity and Basicity

The meta-methyl substitution on the benzyl ring preserves the same calculated LogP (3.76) as the para-isomer (418789-66-9) , suggesting comparable lipophilicity. However, the electron-donating effect of the methyl group at the meta position versus para is expected to differentially modulate the pKa of the secondary amine by approximately 0.2–0.5 units [1], quantified as predicted pKa (ACD/Labs) 9.8 for 3-methyl vs. 9.6 for 4-methyl isomer . This difference alters the fraction ionized at physiological pH and therefore solubility, permeability, and in vitro assay artifacts.

LogP pKa methyl substitution physicochemical differentiation

In Silico Binding Affinity to 5-HT₂A Receptor: Meta-Methyl Advantage

Computational docking of N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine analogs into the 5-HT₂A receptor homology model reveals that the 3-methylbenzyl derivative achieves a docking score of -8.2 kcal/mol, whereas the unsubstituted benzyl analog (CAS 1472-54-4) scores -7.5 kcal/mol and the 4-methyl isomer scores -7.9 kcal/mol [1]. The meta-methyl group optimally interacts with a hydrophobic sub-pocket defined by Phe340 and Val366, resulting in a 0.7 kcal/mol improvement over the unsubstituted analog and 0.3 kcal/mol over the para-methyl isomer [1]. This predicts an approximately 3-fold increase in Ki (from docking energy difference, ΔΔG = -RT ln(Ki_ratio)).

5-HT₂A docking binding affinity GPCR

Hydrogen-Bonding Capacity: Role of Secondary Amine and Methoxy Substituents

The target compound contains 1 hydrogen bond donor (NH) and 3 hydrogen bond acceptors (2 methoxy oxygens + amine nitrogen) . Compared to the N-methyl-N-(3-methylbenzyl) tertiary amine analog (CAS not available, MW 299.4), which lacks a hydrogen bond donor , the secondary amine in the target compound contributes an additional polar interaction, improving aqueous solubility (predicted LogSW -3.48) while maintaining a favorable LogD₇.₄ of ~2.9 . The presence of the HBD also increases the topological polar surface area (TPSA) to 30.5 Ų, versus 21.7 Ų for the tertiary analog, enhancing CNS MPO desirability scores (4.8 vs. 4.2) [1].

hydrogen bond donor hydrogen bond acceptor ADME permeability

Application Scenarios Where 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine Provides a Measurable Advantage


5-HT₂A Receptor Probe Development in GPCR Drug Discovery

Based on its computationally predicted 0.7 kcal/mol binding energy advantage over the unsubstituted benzyl analog at the 5-HT₂A receptor [1], procurement of the 3-methylbenzyl derivative is recommended for programs seeking an optimized phenethylamine scaffold for serotonin receptor subtype selectivity profiling. The meta-methyl group provides enhanced hydrophobic packing without the steric clash observed with ortho-methyl substitution, as inferred from NBOMe SAR data [2].

CNS Screening Library Design: Enhanced BBB Penetration Potential

With a predicted CNS MPO score of 4.8—elevated due to its single HBD, optimal TPSA (30.5 Ų), and moderate LogP (3.76)—this compound outperforms N-methylated tertiary amine analogs (CNS MPO 4.2) [3]. Procurement is particularly advisable for blood-brain-barrier-focused screening cascades where higher CNS MPO scores correlate with reduced attrition rates.

Synthetic Intermediate for Asymmetric Derivatization

The secondary amine provides a reactive nucleophilic center that can be selectively alkylated, acylated, or sulfonylated—functionality absent in the N-methyl tertiary analog. This unique handle supports late-stage functionalization strategies for structure-activity relationship expansion without requiring de novo synthesis, offering a more efficient procurement path for medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.